SU11657
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)
科学的研究の応用
Enhancing Radiosensitivity in Meningioma Cells
SU11657, a multireceptor tyrosine kinase inhibitor, has been shown to enhance the radiosensitivity of human meningioma cells. This was observed in primary human meningioma cells treated with this compound in combination with irradiation. The study demonstrated that this compound alone and in combination with radiation reduced cell proliferation and clonogenic survival in both atypical and benign meningioma cells. The radiosensitization effects were more pronounced in atypical meningioma cells compared to benign ones, suggesting a potential clinical application for this compound in meningioma treatment (Milker-Zabel et al., 2008).
Trimodal Cancer Treatment
This compound was part of a study investigating the effects of a trimodal cancer treatment strategy combining antiangiogenesis, chemotherapy, and radiotherapy. The study found that the combination of this compound with Pemetrexed (a chemotherapy drug) and ionizing radiation had superior effects in inhibiting tumor growth and angiogenesis compared to single or dual therapy combinations. This suggests that this compound could be a key component in enhancing the efficacy of cancer treatment regimens (Huber et al., 2005).
Treatment of TEL-PDGFRB-induced Myeloproliferative Disease
This compound has been shown to induce complete remission in mice with TEL-PDGFRB-induced myeloproliferative disease, a type of hematologic malignancy. The study demonstrated that daily oral administration of this compound significantly suppressed myeloproliferation and prolonged survival in mice. This indicates the potential of this compound as a therapeutic agent in hematologic malignancies expressing PDGFR fusion oncogenes (Cain et al., 2004).
Inhibiting Tumor Growth and Angiogenesis in Neuroblastoma
This compound was found to inhibit tumor growth and angiogenesis in experimental neuroblastomas in mice. The study focused on a variety of human neuroblastoma xenografts, demonstrating significant growth inhibition with this compound treatment. This research suggests that this compound may be beneficial in treating rapidly growing and highly vascularized solid tumors, like neuroblastomas (Bäckman & Christofferson, 2005).
Sensitivity of Pediatric AML to this compound
In pediatric acute myeloid leukemia (AML), particularly in samples with FLT3 and KIT mutations, this compound showed significant cytotoxicity, suggesting its potential utility in treating this type of leukemia. The study found that FLT3 and KIT mutated samples were more sensitive to this compound compared to wild-type samples, highlighting the importance of considering genetic factors in treatment strategies (Goemans et al., 2010).
Increasing Survival in Leukemic Mice
This compound, in combination with chemotherapy (doxorubicin), was found to increase survival in leukemic mice. This study suggests that targeted therapy using this compound can enhance the efficacy of traditional chemotherapies in acute myeloid leukemia (AML) (Lee, Ševčíková, & Kogan, 2007).
Inhibition of KIT Phosphorylation in Canine Tumors
SU11654, a similar compound to this compound, was effective in inhibiting KIT phosphorylation in canine mast cell tumors. This highlights the potential of this compound in treating cancers with abnormal KIT activity, not just in human cases but also in veterinary oncology (Pryer et al., 2003).
特性
外観 |
Solid powder |
---|---|
同義語 |
SU11657; SU11657; SU11657.; NONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。